molecular formula C7H12O2S B12337250 Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- CAS No. 1895922-71-0

Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-

Cat. No.: B12337250
CAS No.: 1895922-71-0
M. Wt: 160.24 g/mol
InChI Key: HGQFMLCBJVWAEY-UHFFFAOYSA-N
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Description

Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- is an organic compound with the chemical formula C7H12O3This compound is characterized by the presence of a propargyl group and a hydroxyl group, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- involves several steps. A commonly used preparation method is to react sodium p-toluenesulfonate with 3-ethynyloxypropanol, followed by a reaction with ethyl chloride. The target product is then obtained through dehydration, demethylation, and other steps .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- exerts its effects involves its ability to react with various molecular targets. The propargyl group reacts with azide compounds in copper-catalyzed azide-alkyne click chemistry to form a triazole linkage . This reaction is widely used in bioconjugation and the development of new materials.

Comparison with Similar Compounds

Similar Compounds

    Diethylene Glycol Monoethyl Ether: Similar in structure but lacks the propargyl group.

    Propargyl-PEG3-alcohol: Contains a propargyl group but has a different backbone structure.

    Diethylene Glycol Mono(2-propyn-1-yl) Ether: Another name for the same compound.

Uniqueness

Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- is unique due to its combination of a propargyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of scientific research and industrial applications .

Properties

CAS No.

1895922-71-0

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

2-(2-prop-2-ynoxyethoxy)ethanethiol

InChI

InChI=1S/C7H12O2S/c1-2-3-8-4-5-9-6-7-10/h1,10H,3-7H2

InChI Key

HGQFMLCBJVWAEY-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCS

Origin of Product

United States

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